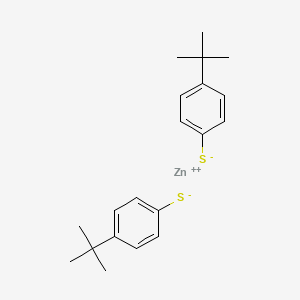
Anthra(2,1-b)thiophene-6,11-dione, 1,2,5,5a,11a,11b-hexahydro-4-methyl-11a-((1-methylethyl)sulfinyl)-, 3,3-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件
アントラ(2,1-b)チオフェン-6,11-ジオン, 1,2,5,5a,11a,11b-ヘキサヒドロ-4-メチル-11a-((1-メチルエチル)スルフィニル)-, 3,3-ジオキシドの合成は、通常、複数段階の有機反応を伴います。このプロセスは、アントラキノンとチオフェンの前駆体の調製から始まり、制御された条件下でそれらを融合させることから始まります。重要な手順には以下が含まれます。
アントラキノン前駆体の形成: これは、クロム酸(CrO3)などの酸化剤を酢酸中で使用して、アントラセンをアントラキノンに酸化することによって行われます。
チオフェン環の合成: チオフェンは、1,4-ジケトンと硫黄源を環化させるパアル-クノール合成によって合成できます。
前駆体の融合: アントラキノンとチオフェンの前駆体は、塩化アルミニウム(AlCl3)などの触媒を用いて、フリーデル-クラフツアシル化反応により融合されます。
工業的生産方法
この化合物の工業的生産は、収率と純度を最大限に高めるために、上記の合成経路の最適化を伴う可能性があります。これには、反応条件のより良い制御のための連続フローリアクターの使用と、産業需要を満たすためのプロセスのスケールアップが含まれる場合があります。
化学反応の分析
反応の種類
アントラ(2,1-b)チオフェン-6,11-ジオン, 1,2,5,5a,11a,11b-ヘキサヒドロ-4-メチル-11a-((1-メチルエチル)スルフィニル)-, 3,3-ジオキシドは、以下を含むさまざまなタイプの化学反応を起こす可能性があります。
酸化: この化合物は、さらに酸化されて追加の酸素含有官能基を導入できます。
還元: 還元反応は、キノン部分を修飾して、ヒドロキノン誘導体に変化させるために使用できます。
置換: 求電子置換反応と求核置換反応は、チオフェン環や他の反応部位で起こる可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム(KMnO4)、クロム酸(CrO3)。
還元剤: 水素化ホウ素ナトリウム(NaBH4)、水素化アルミニウムリチウム(LiAlH4)。
触媒: 塩化アルミニウム(AlCl3)、硫酸(H2SO4)。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はアントラキノン誘導体を生成する一方で、還元はヒドロキノン誘導体を生成する可能性があります。
科学研究への応用
アントラ(2,1-b)チオフェン-6,11-ジオン, 1,2,5,5a,11a,11b-ヘキサヒドロ-4-メチル-11a-((1-メチルエチル)スルフィニル)-, 3,3-ジオキシドは、いくつかの科学研究に応用されています。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物学的活性について研究されています。
医学: 特に特定の分子経路を標的にする薬物開発における潜在的な使用について調査されています。
産業: 有機半導体や太陽電池などの有機電子材料の開発に利用されています。
科学的研究の応用
Anthra(2,1-b)thiophene-6,11-dione, 1,2,5,5a,11a,11b-hexahydro-4-methyl-11a-((1-methylethyl)sulfinyl)-, 3,3-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.
作用機序
アントラ(2,1-b)チオフェン-6,11-ジオン, 1,2,5,5a,11a,11b-ヘキサヒドロ-4-メチル-11a-((1-メチルエチル)スルフィニル)-, 3,3-ジオキシドの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素や受容体と相互作用して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。たとえば、がん細胞の増殖に関与する特定の酵素を阻害して、抗がん効果を発揮する可能性があります。
類似化合物の比較
類似化合物
アントラキノン: 類似のキノン構造を持つより単純な化合物です。
チオフェン: 構造の一部を形成する基本的なヘテロ環状化合物です。
スルフィニル誘導体: 類似のスルフィニル官能基を持つ化合物です。
類似化合物との比較
Similar Compounds
Anthraquinone: A simpler compound with a similar quinone structure.
Thiophene: A basic heterocyclic compound that forms part of the structure.
Sulfinyl Derivatives: Compounds with similar sulfinyl functional groups.
特性
CAS番号 |
125220-10-2 |
|---|---|
分子式 |
C20H22O5S2 |
分子量 |
406.5 g/mol |
IUPAC名 |
4-methyl-3,3-dioxo-11a-propan-2-ylsulfinyl-2,5,5a,11b-tetrahydro-1H-naphtho[3,2-e][1]benzothiole-6,11-dione |
InChI |
InChI=1S/C20H22O5S2/c1-11(2)26(23)20-15-8-9-27(24,25)18(15)12(3)10-16(20)17(21)13-6-4-5-7-14(13)19(20)22/h4-7,11,15-16H,8-10H2,1-3H3 |
InChIキー |
MPDJTMAICNXNSF-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(CCS2(=O)=O)C3(C(C1)C(=O)C4=CC=CC=C4C3=O)S(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


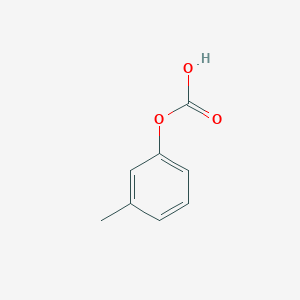
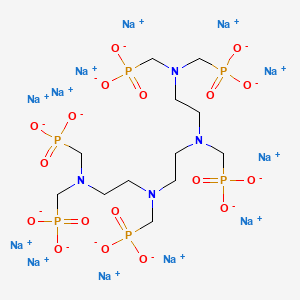
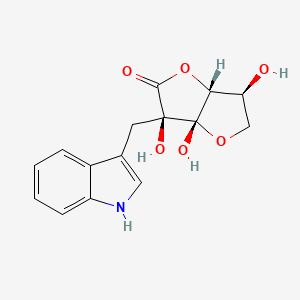

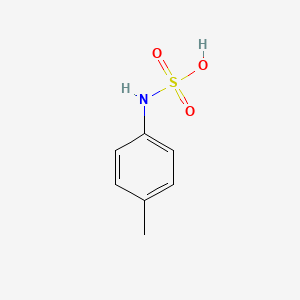
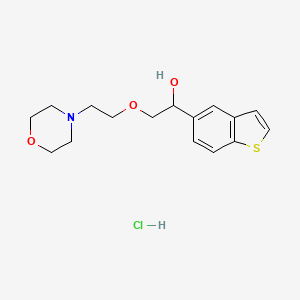
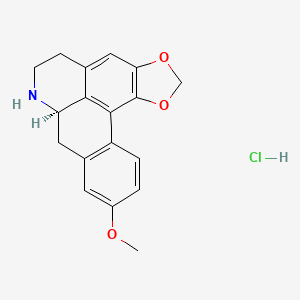



![4-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(4-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12733910.png)


